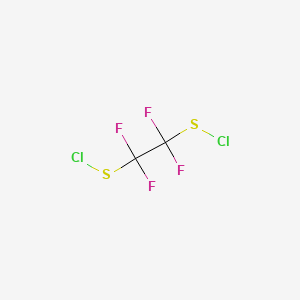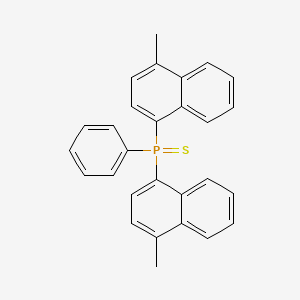
Nemotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nemotinic acid can be synthesized through the oxidation of 2-methyl-5-ethylpyridine using potassium permanganate. The reaction involves multiple stages, including the extraction and decarboxylation of isocinchomeronic acid . The optimal reaction conditions involve the careful addition of potassium permanganate to control the reaction’s selectivity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis from 2-methyl-5-ethylpyridine using potassium permanganate can be adapted for larger-scale production. This method’s scalability depends on the efficient management of reaction conditions and the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Nemotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, featuring conjugated acetylenic linkages, makes it highly reactive.
Common Reagents and Conditions:
Substitution: The presence of hydroxyl and acetylenic groups allows for potential substitution reactions under appropriate conditions.
Major Products: The primary product of the oxidation reaction is this compound itself. Further reactions can yield derivatives with modified functional groups, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Nemotinic acid has several scientific research applications, including:
Chemistry: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: The compound’s bioactivity suggests potential therapeutic applications, particularly in treating bacterial infections.
Industry: this compound’s reactivity can be harnessed in various industrial processes, including the synthesis of complex organic molecules.
Mécanisme D'action
Nemotinic acid can be compared with other alkynyl-containing compounds isolated from fungi, such as cortinellin and nemotin . These compounds share similar structural features, including conjugated acetylenic linkages, but differ in their specific functional groups and bioactivities. This compound’s unique combination of hydroxyl and acetylenic groups distinguishes it from other similar compounds, contributing to its specific antibacterial properties.
Comparaison Avec Des Composés Similaires
- Cortinellin
- Nemotin
- Pyranone derivatives
Propriétés
Numéro CAS |
539-98-0 |
|---|---|
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
InChI |
InChI=1S/C11H10O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h1,5,7,10,12H,8-9H2,(H,13,14) |
Clé InChI |
DOCWUDHOAPAYAN-UHFFFAOYSA-N |
SMILES canonique |
C#CC#CC=C=CC(CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


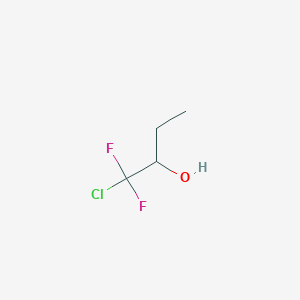


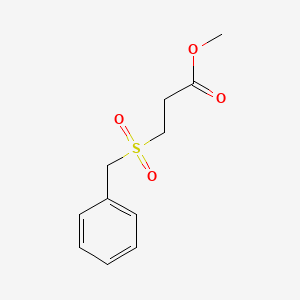
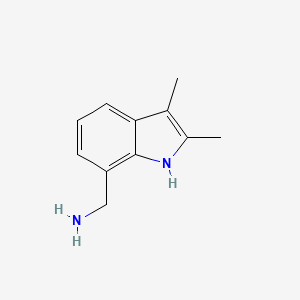

![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
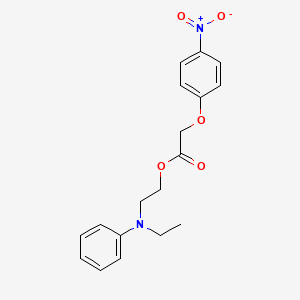
![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)
